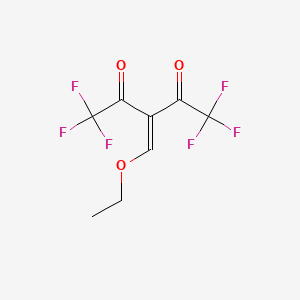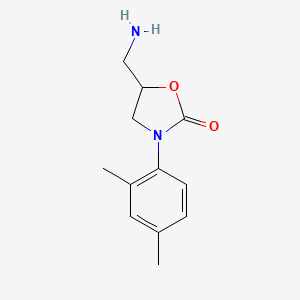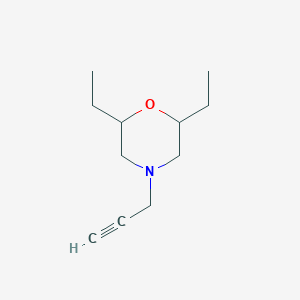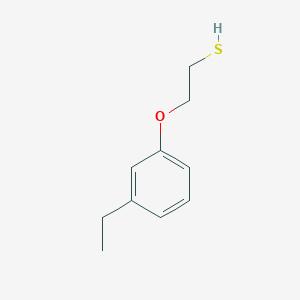
3-(Ethoxymethylidene)-1,1,1,5,5,5-hexafluoropentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethoxymethylidene)-1,1,1,5,5,5-hexafluoropentane-2,4-dione is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both ethoxymethylidene and hexafluoropentane-2,4-dione functional groups, which contribute to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxymethylidene)-1,1,1,5,5,5-hexafluoropentane-2,4-dione typically involves the reaction of ethoxymethylidene precursors with hexafluoropentane-2,4-dione under controlled conditions. One common method includes the use of diethyl 2-ethoxymethylidenemalonate as a starting material, which reacts with hexafluoropentane-2,4-dione in the presence of a base such as sodium ethoxide. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethoxymethylidene)-1,1,1,5,5,5-hexafluoropentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino or thio derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(Ethoxymethylidene)-1,1,1,5,5,5-hexafluoropentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a fluorinated probe in biochemical assays.
Medicine: Explored for its potential use in drug development due to its unique reactivity and stability.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 3-(Ethoxymethylidene)-1,1,1,5,5,5-hexafluoropentane-2,4-dione involves its interaction with various molecular targets through its reactive functional groups. The ethoxymethylidene group can participate in nucleophilic addition reactions, while the hexafluoropentane-2,4-dione moiety can undergo electrophilic substitution. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Alkoxyalkylidene)-1,3-dicarbonyl compounds: These compounds share the 1,3-dicarbonyl moiety and exhibit similar reactivity in chemical transformations.
2-Dicyanomethylidene-3-ethoxymethylidene-2,3-dihydroindole: This compound has a similar ethoxymethylidene group and undergoes comparable reactions.
Uniqueness
3-(Ethoxymethylidene)-1,1,1,5,5,5-hexafluoropentane-2,4-dione is unique due to the presence of the hexafluoropentane-2,4-dione moiety, which imparts distinct fluorinated properties, enhancing its stability and reactivity compared to non-fluorinated analogues.
Propiedades
Fórmula molecular |
C8H6F6O3 |
|---|---|
Peso molecular |
264.12 g/mol |
Nombre IUPAC |
3-(ethoxymethylidene)-1,1,1,5,5,5-hexafluoropentane-2,4-dione |
InChI |
InChI=1S/C8H6F6O3/c1-2-17-3-4(5(15)7(9,10)11)6(16)8(12,13)14/h3H,2H2,1H3 |
Clave InChI |
WMWGQCRNEUZSSV-UHFFFAOYSA-N |
SMILES canónico |
CCOC=C(C(=O)C(F)(F)F)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)

![Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13200154.png)

![Spiro[4.4]nonane-1-sulfonamide](/img/structure/B13200160.png)
![4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride](/img/structure/B13200166.png)
![{[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene](/img/structure/B13200172.png)
![3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol](/img/structure/B13200179.png)
![3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol](/img/structure/B13200190.png)


